molecular formula C12H10ClFN2O2 B12938066 Ethyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Ethyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12938066
M. Wt: 268.67 g/mol
InChI Key: SLSCCAHCUIWTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chloro group at the 4-position and a fluorophenyl group at the 1-position The ethyl ester group is attached to the carboxylate moiety at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position of the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation Reactions: Hydrogen peroxide (H2O2) in acetic acid is often employed for oxidation.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chloro group.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: The major product is the pyrazole N-oxide derivative.

Scientific Research Applications

Ethyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.

    Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorophenyl groups contribute to the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 4-chloro-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 4-chloro-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its potential interactions with biological targets. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C12H10ClFN2O2

Molecular Weight

268.67 g/mol

IUPAC Name

ethyl 4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)11-10(13)7-16(15-11)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3

InChI Key

SLSCCAHCUIWTRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1Cl)C2=CC=C(C=C2)F

Origin of Product

United States

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